molecular formula C16H23IO3 B8432997 Tert-butyl 3-(3-iodo-4-methoxyphenyl)-2,2-dimethylpropanoate

Tert-butyl 3-(3-iodo-4-methoxyphenyl)-2,2-dimethylpropanoate

Cat. No.: B8432997
M. Wt: 390.26 g/mol
InChI Key: NNGXFFTYCNRTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-iodo-4-methoxyphenyl)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C16H23IO3 and its molecular weight is 390.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23IO3

Molecular Weight

390.26 g/mol

IUPAC Name

tert-butyl 3-(3-iodo-4-methoxyphenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C16H23IO3/c1-15(2,3)20-14(18)16(4,5)10-11-7-8-13(19-6)12(17)9-11/h7-9H,10H2,1-6H3

InChI Key

NNGXFFTYCNRTNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CC1=CC(=C(C=C1)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoate (1.45 g, 5.48 mmol) was dissolved in ethanol (55 mL). Iodine (1.392 g, 5.48 mmol) and silver sulfate (1.710 g, 5.48 mmol) were added, and the reaction was stirred vigorously at room temperature, protected from light, for 1 hr. The reaction was diluted with ethyl acetate (100 mL) and filtered. The filtrate was washed with sodium bisulfite (2×60 mL), water (70 mL), and brine (70 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel with 0 to 50% ethyl acetate/hexanes to afford tert-butyl 3-(3-iodo-4-methoxyphenyl)-2,2-dimethylpropanoate. 1H NMR (CDCl3, 500 MHz) δ 7.58 (d, J=1.8 Hz, 1H), 7.08 (dd, J=8.4, 1.9 Hz, 1H), 6.71 (d, J=8.4 Hz, 1H), 3.85 (s, 3H), 2.71 (s, 2H), 1.44 (s, 9H), 1.11 (s, 6H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.392 g
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.